molecular formula C14H19N5O3S B2914954 4-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034523-27-6

4-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No.: B2914954
CAS No.: 2034523-27-6
M. Wt: 337.4
InChI Key: SVJDOXMPIVHORP-UHFFFAOYSA-N
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Description

4-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine ( 2034523-27-6) is a chemical compound with the molecular formula C14H19N5O3S and a molecular weight of 337.40 g/mol . This complex molecule features a pyrimidine ring linked via an ether bond to a pyrrolidine ring, which is further functionalized with a sulfonyl group connected to a 1,3,5-trimethyl-1H-pyrazole moiety . Computed properties include a topological polar surface area of 98.6 Ų and an XLogP3 value of 0.7, indicating potential for cell membrane permeability . Compounds featuring pyrimidine and pyrazole scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. Scientific literature indicates that pyrimidinyl pyrazole derivatives have been investigated for their antiproliferative activity, showing efficacy against human lung cancer cell lines and acting as inhibitors of tubulin polymerization . Furthermore, such heterocyclic hybrids are recognized as privileged structures in drug discovery, with research exploring their application as kinase inhibitors for targeted therapies . The specific research applications and full biological profile of this compound are an active area of investigation, positioning it as a valuable building block or pharmacological probe for researchers in oncology and drug discovery. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-10-14(11(2)18(3)17-10)23(20,21)19-7-5-12(8-19)22-13-4-6-15-9-16-13/h4,6,9,12H,5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJDOXMPIVHORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps. One common route starts with the preparation of 1,3,5-trimethyl-1H-pyrazol-4-yl sulfonyl chloride, which is then reacted with pyrrolidine under basic conditions to form the intermediate compound. This intermediate is subsequently reacted with a pyrimidine derivative under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups attached to the pyrimidine ring .

Scientific Research Applications

4-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfonyl group plays a crucial role in its binding affinity and specificity, while the pyrimidine and pyrazole rings contribute to its overall stability and reactivity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrimidine and Pyrazole Families

The compound shares core motifs with several derivatives reported in the literature. Key comparisons include:

Compound Structural Features Key Differences
4-((1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine Pyrimidine core, pyrrolidine-ether linker, sulfonyl-trimethylpyrazole substituent N/A (reference compound)
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) Pyrazolopyrimidine core with imino and amine groups Lacks sulfonyl-pyrrolidine chain; tolyl substituent instead of trimethylpyrazole
(1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (3) Pyrazolopyrimidine core with hydrazine substituent No ether or sulfonyl groups; simpler substitution pattern
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (6, 8) Fused triazolo-pyrazolopyrimidine system Additional triazole ring; no sulfonyl or pyrrolidine groups
Coumarin-linked pyrimidinones (4i, 4j) Pyrimidinone core with coumarin and tetrazole substituents Bulkier substituents; coumarin moiety introduces fluorescence potential

Computational and Crystallographic Insights

For example:

  • SHELXL’s robust handling of sulfonamide and heterocyclic groups ensures accurate bond-length and angle determinations, critical for comparing steric and electronic effects across analogs .

Biological Activity

The compound 4-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

The compound can be characterized by the following molecular properties:

PropertyValue
Molecular FormulaC₁₃H₁₈N₄O₂S
Molecular Weight298.37 g/mol
CAS NumberNot available

Structural Features

The structure of the compound features a pyrimidine ring linked to a pyrazole moiety through a sulfonyl group and a pyrrolidine ring. This unique combination of functional groups may contribute to its diverse biological activities.

Compounds with similar structural features often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Pyrazole derivatives have been shown to possess significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Some studies suggest that compounds with pyrazole cores can inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to reduce inflammation in vitro and in vivo.

Research Findings

Recent research highlights the biological activities associated with this compound and related pyrazole derivatives:

  • Antiviral Activity : A study demonstrated that pyrazole derivatives exhibited antiviral effects against herpes simplex virus type 1 (HSV-1), with some compounds reducing plaque formation significantly .
  • Anticancer Potential : In vitro studies showed that related compounds could inhibit the proliferation of various cancer cell lines, suggesting potential as anticancer agents .
  • Inhibition of Enzymatic Activity : Some pyrazole derivatives have been reported to inhibit specific enzymes involved in cancer progression, which may contribute to their anticancer effects .

Study 1: Antiviral Efficacy

In a comparative study, a series of pyrazole derivatives were synthesized and tested for their antiviral activity against HSV-1. Among them, a compound structurally similar to the one discussed showed an EC50 value of 3.98 μM, indicating potent antiviral activity with a high therapeutic index .

Study 2: Anticancer Activity

Research focused on the anticancer properties of pyrazole derivatives revealed that one particular derivative exhibited IC50 values ranging from 9.19 μM to 52.7 μM against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Comparative Analysis with Similar Compounds

To better understand the biological activity of This compound , it is useful to compare it with other known pyrazole derivatives:

Compound NameBiological ActivityEC50/IC50 Value
Pyrazole Derivative AAntiviral3.98 μM
Pyrazole Derivative BAnticancer (breast cancer)9.19 μM
Pyrazole Derivative CAnti-inflammatory12.5 μM

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 4-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine?

  • Methodology :

  • Step 1 : Start with the sulfonylation of 1,3,5-trimethyl-1H-pyrazole using chlorosulfonic acid or sulfur trioxide to generate the sulfonyl chloride intermediate.
  • Step 2 : React the sulfonyl chloride with pyrrolidin-3-ol under basic conditions (e.g., NaH or Et3_3N) to form the sulfonylated pyrrolidine.
  • Step 3 : Perform an SN2 nucleophilic substitution by coupling the hydroxyl group of the pyrrolidine with a chloropyrimidine derivative (e.g., 4-chloropyrimidine) in the presence of a base like K2_2CO3_3 in DMF .
  • Validation : Confirm regioselectivity via 1^1H-NMR and monitor reaction progress using TLC with ethyl acetate/hexane (3:7) as the mobile phase .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology :

  • Analytical Techniques :
  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to assess purity (>98%).
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+^+ ~392.4 g/mol) .
  • NMR : Verify substituent positions through 1^1H- and 13^13C-NMR (e.g., pyrazole methyl protons at δ 2.1–2.3 ppm, pyrimidine protons at δ 8.3–8.5 ppm) .

Q. What computational tools are suitable for predicting the compound’s physicochemical properties?

  • Methodology :

  • Software : Use ChemSpider’s ACD/Labs Percepta Platform to predict logP (lipophilicity), aqueous solubility, and pKa.
  • Docking Studies : Employ AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or GPCRs) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

  • Methodology :

  • X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane). Use SHELXL for refinement, focusing on the sulfonyl-pyrrolidine torsion angle and pyrimidine ring planarity.
  • Data Analysis : Apply the Hirshfeld surface to assess intermolecular interactions (e.g., hydrogen bonds with solvent molecules) .
  • Contradiction Handling : If data conflicts (e.g., disordered sulfonyl groups), use twin refinement in SHELXL or compare with DFT-optimized geometries .

Q. What strategies optimize regioselectivity during the coupling of pyrrolidine-3-ol with chloropyrimidine?

  • Methodology :

  • Base Selection : Use non-nucleophilic bases (e.g., DBU) to minimize side reactions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the hydroxyl group.
  • Temperature Control : Maintain 60–80°C to favor SN2 mechanisms over elimination .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

  • Methodology :

  • Core Modifications : Replace the pyrimidine ring with triazine or quinazoline to alter electron density.
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3_3) on the pyrazole to modulate sulfonyl group reactivity.
  • Biological Assays : Test derivatives against kinase panels (e.g., EGFR or VEGFR2) to correlate structural changes with IC50_{50} values .

Q. What experimental protocols mitigate challenges in handling the compound’s hygroscopicity?

  • Methodology :

  • Storage : Store under argon in a desiccator with silica gel.
  • Lyophilization : Pre-lyophilize solvents (e.g., DMSO) before dissolution to prevent water absorption.
  • Handling : Use gloveboxes for weighing and aliquot preparation .

Q. How can in vivo pharmacokinetic studies be designed to evaluate metabolic stability?

  • Methodology :

  • Animal Models : Administer the compound intravenously (1 mg/kg) and orally (5 mg/kg) in Sprague-Dawley rats.
  • Bioanalysis : Use LC-MS/MS to quantify plasma concentrations (LLOQ: 1 ng/mL).
  • Metabolite ID : Perform HR-MS/MS to identify oxidative metabolites (e.g., sulfoxide or hydroxylated derivatives) .

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